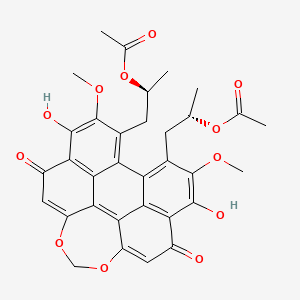

Diacetylcercosporin

Description

Propriétés

IUPAC Name |

[(2S)-1-[21-[(2S)-2-acetyloxypropyl]-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O12/c1-12(44-14(3)34)7-16-22-23-17(8-13(2)45-15(4)35)33(41-6)31(39)25-19(37)10-21-27(29(23)25)26-20(42-11-43-21)9-18(36)24(28(22)26)30(38)32(16)40-5/h9-10,12-13,38-39H,7-8,11H2,1-6H3/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHGSMOYNPGRFL-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diacetylcercosporin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylcercosporin (B10786146) is a naturally occurring polyketide and a derivative of the well-known phytotoxin, cercosporin (B1668469). Produced by fungi of the genus Cercospora, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Discovery

The history of this compound is intrinsically linked to the discovery of its parent compound, cercosporin. Cercosporin was first isolated in 1957 by Kuyama and Tamura from the fungus Cercospora kikuchii, the causative agent of purple seed stain on soybeans.[1][2][3][4] While the primary focus of early research was on cercosporin, subsequent detailed analyses of the secondary metabolites produced by Cercospora species led to the identification of several derivatives, including this compound.

The initial identification of this compound was achieved through meticulous chromatographic separation of extracts from Cercospora cultures, followed by spectroscopic analysis which revealed a molecular structure closely related to cercosporin, but with the addition of two acetyl groups.

Isolation from Cercospora Species

The isolation of this compound is typically performed from fungal cultures of Cercospora species, such as Cercospora kikuchii or Cercospora piaropi.[5] The general workflow involves fungal cultivation, extraction of secondary metabolites, and subsequent purification steps.

Fungal Cultivation

Cercospora species are commonly cultured on a suitable growth medium to encourage the production of secondary metabolites.

Experimental Protocol: Fungal Cultivation

-

Media Preparation: Potato Dextrose Agar (B569324) (PDA) or a modified V-8 juice agar are commonly used for the cultivation of Cercospora species. The medium is prepared according to standard protocols and sterilized by autoclaving.

-

Inoculation: A pure culture of the desired Cercospora species is inoculated onto the surface of the agar plates.

-

Incubation: The inoculated plates are incubated at a controlled temperature, typically between 25-28°C. Incubation is carried out under a cycle of light and dark, as light has been shown to influence the production of cercosporin and its derivatives.

-

Harvesting: After a sufficient incubation period, typically 2-4 weeks, the fungal mycelia and the agar medium, which will be pigmented with the produced compounds, are harvested for extraction.

Extraction and Purification

The harvested fungal material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites. This is followed by a series of chromatographic steps to purify this compound.

Experimental Protocol: Extraction and Purification

-

Extraction: The fungal mycelia and agar are macerated and extracted with an organic solvent such as acetone (B3395972) or ethyl acetate. This process is repeated multiple times to ensure complete extraction of the compounds. The solvent extracts are then combined and concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The crude extract is often subjected to liquid-liquid partitioning between an immiscible organic solvent (e.g., ethyl acetate) and water to remove highly polar impurities.

-

Column Chromatography: The organic phase is dried, concentrated, and then subjected to column chromatography. A silica (B1680970) gel stationary phase is commonly used, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a reverse-phase column (e.g., C18) and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Quantitative Data

The yield and purity of the isolated this compound can vary depending on the Cercospora strain, culture conditions, and the efficiency of the isolation protocol.

| Parameter | Value | Method of Determination |

| Yield | Variable | Gravimetric analysis after purification |

| Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

Spectroscopic Characterization

The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure of this compound. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The key signals in the ¹H NMR spectrum that differentiate this compound from cercosporin are the singlets corresponding to the methyl protons of the two acetyl groups, typically appearing in the δ 2.0-2.5 ppm region.

| Proton (¹H) Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Acetyl Protons | ~2.1 | singlet | 6H | 2 x -OCOCH₃ |

| Other protons | Variable | Variable | Variable | Perylenequinone core protons |

| Carbon (¹³C) Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon (Acetyl) | ~170 | 2 x -OC OCH₃ |

| Methyl Carbon (Acetyl) | ~21 | 2 x -OCOC H₃ |

| Other carbons | Variable | Perylenequinone core carbons |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak corresponding to the molecular formula of this compound (C₃₃H₃₀O₁₂).

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 619.1765 | Value to be determined experimentally |

| [M+Na]⁺ | 641.1584 | Value to be determined experimentally |

Biological Activity and Signaling Pathways

The biological activity of this compound is an area of active research. Like its parent compound, cercosporin, this compound is believed to be a photosensitizer that can generate reactive oxygen species (ROS) upon exposure to light. This property is the basis of the phytotoxicity of cercosporin.

The primary mechanism of action of cercosporin involves the production of singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻), which cause oxidative damage to cellular components, particularly lipids in cell membranes, leading to cell death. It is hypothesized that this compound shares a similar mechanism of action.

References

Diacetylcercosporin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylcercosporin (B10786146), a derivative of the fungal toxin cercosporin (B1668469), is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, purification, and the assessment of its biological effects are presented to facilitate further research and development. Special emphasis is placed on its potential as an antitumor and antiprotozoal agent, with a discussion of the current understanding of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a perylenequinone derivative produced by several species of the fungal genus Cercospora. Its chemical structure is characterized by a polycyclic aromatic core with two acetyl groups, distinguishing it from its parent compound, cercosporin.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₀O₁₂ | [1][2] |

| Molecular Weight | 618.58 g/mol | [1][2] |

| Appearance | Red Powder | [3] |

| Melting Point | 80-82°C | [3] |

| Solubility | Soluble in Chloroform (B151607), Ethanol, and DMSO | [2][3] |

| Storage Temperature | -20°C | [2][3] |

Biological Activity

This compound has demonstrated notable biological activities, primarily as an antitumor and antiprotozoal agent.

Antitumor Activity

Emerging research suggests that this compound exhibits cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy. While the precise signaling pathways are still under investigation, it is hypothesized that this compound may trigger the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial dysfunction, leading to the release of pro-apoptotic factors and the activation of a cascade of caspases, which are enzymes that execute cell death.

Antiprotozoal Activity

This compound has also shown promise as a therapeutic agent against protozoan parasites, including those from the genera Leishmania and Plasmodium. Its mechanism of action in these organisms is thought to involve the disruption of vital cellular processes. One potential target is the parasite's energy metabolism, where this compound may interfere with key enzymatic pathways. Another proposed mechanism is the induction of DNA damage, which can lead to cell cycle arrest and ultimately, parasite death.

Experimental Protocols

The following sections provide detailed methodologies for the study of this compound.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from Cercospora spp. cultures.

Materials:

-

Cercospora spp. culture

-

Potato Dextrose Agar (PDA) or modified S-7 liquid medium[1]

-

Organic solvents (e.g., chloroform, ethyl acetate)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Protocol:

-

Fungal Culture:

-

Culture Cercospora spp. on PDA plates or in a modified S-7 liquid medium under continuous light at 25-27°C to optimize for pigment production.[1][3][4][5] The appearance of a red color around the fungal colonies indicates the production of cercosporin and its derivatives.[3][5]

-

For enhanced production, co-culturing with specific endophytic bacteria may be employed.[1]

-

-

Extraction:

-

After a suitable incubation period (e.g., 11-14 days), harvest the fungal mycelium and the culture medium.

-

Extract the crude product using an organic solvent such as chloroform or ethyl acetate. This can be done by maceration or soxhlet extraction.

-

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Perform initial purification using silica gel column chromatography with a suitable solvent gradient (e.g., hexane-ethyl acetate).

-

Further purify the this compound-containing fractions using HPLC. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is commonly used.[6]

-

Assessment of Antitumor Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS)[7]

-

96-well microplate

-

Multi-well spectrophotometer

Protocol:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

-

Gently shake the plate to ensure complete solubilization.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Assessment of Antiprotozoal Activity (Anti-leishmanial Assay)

Objective: To evaluate the in vitro activity of this compound against Leishmania promastigotes.

Materials:

-

Leishmania spp. promastigotes (e.g., L. donovani, L. major)

-

M199 medium supplemented with fetal bovine serum and antibiotics[9]

-

This compound stock solution (dissolved in DMSO)

-

Resazurin (B115843) solution

-

96-well microplate

-

Fluorometer or spectrophotometer

Protocol:

-

Parasite Culture:

-

Culture Leishmania promastigotes in M199 medium at 26-28°C until they reach the logarithmic growth phase.[9]

-

-

Assay Setup:

-

Seed the promastigotes in a 96-well plate at a density of approximately 1 x 10⁶ parasites/mL.

-

Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (a known anti-leishmanial drug like amphotericin B).

-

-

Incubation:

-

Incubate the plate at 26-28°C for 48-72 hours.

-

-

Viability Assessment:

-

Add resazurin solution to each well and incubate for another 4-24 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of parasite inhibition for each concentration and determine the IC₅₀ value.

-

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are not yet fully elucidated, a hypothetical workflow for investigating its antitumor mechanism can be proposed.

Caption: Hypothetical workflow for investigating the antitumor mechanism of this compound.

A similar logical relationship can be envisioned for elucidating its antiprotozoal mechanism, focusing on assays for metabolic disruption and DNA damage.

Caption: Logical workflow for determining the antiprotozoal mechanism of this compound.

Future Directions

Further research is imperative to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

-

Elucidation of Signaling Pathways: Detailed studies are needed to identify the specific molecular targets and signaling cascades affected by this compound in both cancer cells and protozoa.

-

In Vivo Studies: Preclinical animal studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective drug candidates.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound, a promising natural product with significant therapeutic potential.

References

- 1. Enhanced cercosporin production by co-culturing Cercospora sp. JNU001 with leaf-spot-disease-related endophytic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Production of cercosporin toxin by the phytopathogenic Cercospora fungi is affected by diverse environmental signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. atcc.org [atcc.org]

- 9. Evaluation of in vitro antileishmanial efficacy of cyclosporin A and its non-immunosuppressive derivative, dihydrocyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]

Diacetylcercosporin: A Technical Overview of its Bioactivity and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diacetylcercosporin (B10786146), a naturally occurring perylenequinone derivative. It details its chemical identification, molecular weight, and a summary of its known biological activities, including antiprotozoal, cytotoxic, and phytotoxic effects. This document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields.

Core Chemical and Physical Data

This compound is identified by the Chemical Abstracts Service (CAS) number 62574-06-5 . Its molecular formula is C33H30O12, corresponding to a molecular weight of 618.58 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 62574-06-5 | [1] |

| Molecular Weight | 618.58 g/mol | [1] |

Biological Activity

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.

Antiprotozoal Activity

This compound exhibits notable activity against parasitic protozoa. It has been shown to be effective against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria. Additionally, it displays activity against Leishmania donovani, the causative agent of visceral leishmaniasis.

| Organism | Strain | IC50 (µM) | Reference |

| Plasmodium falciparum | D6 (chloroquine-sensitive) | 2.75 | [1] |

| Plasmodium falciparum | W2 (chloroquine-resistant) | 1.94 | [1] |

| Leishmania donovani | - | 3.1 | [1] |

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potential as an anticancer agent, although further studies are required to elucidate its mechanism of action and selectivity.

| Cell Line | Cancer Type | IC50 Range (µM) | Reference |

| SK-MEL | Melanoma | 4.8 - 8.7 | [1] |

| KB | Epidermoid Carcinoma | 4.8 - 8.7 | [1] |

| BT549 | Ductal Carcinoma | 4.8 - 8.7 | [1] |

| SKOV3 | Ovarian Carcinoma | 4.8 - 8.7 | [1] |

Phytotoxic Activity

This compound has been observed to inhibit the growth of certain plant species, indicating phytotoxic properties. At a concentration of 1.62 mM, it has been shown to impede the growth of lettuce and bentgrass.[1] This characteristic suggests potential applications in agriculture or as a research tool in plant biology.

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)

A common method for determining the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound.

-

Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

General Antiprotozoal Assay Protocols

-

In vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay): This assay is commonly used to assess the activity of compounds against P. falciparum. It relies on the binding of the SYBR Green I dye to the DNA of the parasites, with the resulting fluorescence being proportional to the parasite's growth.

-

In vitro Antileishmanial Assay: The activity against Leishmania promastigotes or amastigotes is typically determined using methods such as the resazurin (B115843) reduction assay or by microscopic counting of infected macrophages.

General Phytotoxicity Assay Protocol

-

Seed Germination and Growth: Seeds of the target plants (e.g., lettuce, bentgrass) are germinated and grown in a controlled environment.

-

Compound Application: The seedlings are treated with different concentrations of this compound.

-

Observation: The effects on germination, root and shoot elongation, and overall plant health are observed and measured over a specific period.

Signaling Pathways and Experimental Workflows

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

To investigate the underlying mechanisms, a general experimental workflow could be proposed.

Caption: A generalized experimental workflow for the investigation of this compound.

To delineate potential signaling pathways affected by this compound, a hypothetical model can be constructed based on the known activities of other cytotoxic natural products.

Caption: A hypothetical model of potential signaling pathways affected by this compound.

References

Diacetylcercosporin: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diacetylcercosporin (B10786146), a hydrophobic analog of the fungal toxin cercosporin, in three common organic solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound. This information is critical for researchers and professionals engaged in the study and application of this compound in drug development and other scientific endeavors.

Solubility of this compound: A Qualitative Summary

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | DMSO | Ethanol | Methanol | Other Solvents | Source |

| This compound | Soluble | Soluble | Data not available | Soluble in Chloroform | [1] |

| Cercosporin (Parent Compound) | Soluble | Soluble | Soluble | Soluble in DMF | [2][3][4] |

It is important to note that the term "soluble" is a qualitative descriptor and does not provide information on the concentration at which the compound dissolves. For the parent compound, cercosporin, some sources indicate it is soluble in DMSO, ethanol, and methanol without providing specific concentrations[2][3][4]. Given the structural similarity, it is reasonable to infer that this compound exhibits comparable solubility behavior in these polar aprotic and protic organic solvents. However, empirical determination of its solubility is essential for any research or development application.

Experimental Protocol for Determining this compound Solubility

The following is a detailed, generalized protocol for the quantitative determination of this compound solubility in DMSO, ethanol, and methanol. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for equilibrium solubility measurements.

2.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol, anhydrous, analytical grade

-

Methanol, anhydrous, analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaking incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

2.2. Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest (DMSO, ethanol, or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations. These will be used to generate a calibration curve.

-

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of solid this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the respective solvent (DMSO, ethanol, or methanol) to each vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound no longer increases).

-

After the incubation period, remove the vials and allow any undissolved solid to settle.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

To remove any remaining undissolved microparticles, either centrifuge the vials at a high speed and collect the supernatant, or filter the supernatant through a syringe filter compatible with the solvent.

-

Immediately dilute the clear, saturated solution with the respective solvent to a concentration that falls within the linear range of the calibration curve. This is a critical step to prevent precipitation of the compound.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

-

Data Analysis:

-

Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted samples.

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in DMSO, ethanol, and methanol remain to be definitively established in the public domain, qualitative evidence suggests its solubility in these solvents. For drug development professionals and researchers, the provided experimental protocol offers a robust framework for determining the precise solubility of this compound. Accurate solubility data are fundamental for the design of in vitro and in vivo studies, as well as for the development of suitable formulations. The logical workflow diagram provides a clear visual guide to the experimental process, ensuring a systematic and reproducible approach to solubility determination.

References

The Biological Activity of Diacetylcercosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylcercosporin (B10786146), a derivative of the naturally occurring perylenequinone phytotoxin cercosporin, is a potent photosensitizer with significant biological activity. Upon photoactivation, it generates reactive oxygen species (ROS), primarily singlet oxygen, leading to broad-spectrum antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the biological activities of this compound, including its mechanism of action, quantitative bioactivity data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration of novel photosensitizers for therapeutic applications, particularly in the fields of photodynamic therapy (PDT) and antimicrobial drug development.

Introduction

Perylenequinones are a class of naturally occurring pigments known for their photoactivated properties.[1] Cercosporin, produced by fungi of the genus Cercospora, is one of the most well-studied compounds in this family.[2] this compound is a synthetically accessible derivative of cercosporin, and shares its core mechanism of action.[3] Like its parent compound, this compound functions as a photosensitizer; upon absorption of light, it transitions to an excited triplet state and transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[3][4] This production of ROS is the primary driver of its biological effects, which include potent antimicrobial and anticancer activities.[2][5] The study of this compound and related compounds is of significant interest for the development of new photodynamic therapies, which offer the advantage of localized treatment and reduced side effects compared to conventional chemotherapy.[6][7]

Mechanism of Action: Photodynamic Activity and Induction of Cell Death

The primary mechanism of action of this compound is its function as a Type II photosensitizer.[8] The process, known as photodynamic therapy (PDT), involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[8]

Upon illumination, this compound absorbs a photon, moving from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly cytotoxic singlet oxygen (¹O₂).[8]

Singlet oxygen is a potent oxidizing agent that can react with a wide variety of biological macromolecules, including lipids, proteins, and nucleic acids.[9] This leads to widespread cellular damage, including lipid peroxidation of membranes, protein cross-linking, and DNA damage.[4] The subcellular localization of the photosensitizer plays a crucial role in determining the primary targets of photodamage and the subsequent cell death pathway.[10]

The cellular response to the extensive oxidative damage induced by this compound-mediated PDT can lead to cell death through two main pathways: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[6][7][11][12] The specific pathway that is activated depends on factors such as the cell type, the concentration of the photosensitizer, and the light dose.[6] At lower doses, apoptosis is often the predominant mechanism, while higher doses can lead to rapid necrosis due to overwhelming cellular damage.[7]

Signaling Pathways in this compound-Induced Cell Death

The generation of ROS by photoactivated this compound initiates a cascade of intracellular signaling events that can culminate in either apoptosis or necrosis.

Apoptosis Signaling Pathway:

The apoptotic pathway induced by PDT can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Damage to mitochondria by ROS can lead to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.

-

Extrinsic Pathway: PDT can also lead to the activation of death receptors on the cell surface, such as Fas, which recruits FADD and pro-caspase-8, leading to the activation of caspase-8 and the subsequent activation of executioner caspases.

Necrosis:

At high concentrations of this compound or high light doses, the massive generation of ROS can lead to rapid and extensive damage to cellular structures, particularly the cell membrane. This loss of membrane integrity, along with ATP depletion, results in uncontrolled cell lysis and the release of cellular contents, characteristic of necrosis. This process is generally considered to be pro-inflammatory.[11]

Quantitative Biological Activity Data

Table 1: Cytotoxic Activity of Cercosporin against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | ~5-10 | [5] |

| A549 | Lung Carcinoma | ~10-20 | [9] |

| MCF-7 | Breast Adenocarcinoma | ~10-20 | [5] |

Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as light dose and incubation time.

Table 2: Antimicrobial Activity of Cercosporin

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Bacterium (Gram-positive) | ~1-5 | [2] |

| Escherichia coli | Bacterium (Gram-negative) | >50 | [2] |

| Candida albicans | Fungus (Yeast) | ~5-10 | [2] |

| Aspergillus fumigatus | Fungus (Mold) | ~10-25 | [2] |

Note: MIC values are approximate and dependent on assay conditions, including light exposure.

Table 3: Photophysical Properties of Perylenequinones

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |

| Cercosporin | ~0.8 | Various | [9] |

| Elsinochrome A | High | Not specified | [9] |

Note: The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation. A higher value indicates greater efficiency.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against adherent cancer cell lines.

Workflow:

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Light source with appropriate wavelength and power for photoactivation

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and solvent only as controls.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Photoactivation: Expose the plate to a light source at the appropriate wavelength for this compound activation for a defined duration.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.[13][14]

Materials:

-

Microbial strain of interest (bacterial or fungal)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution

-

96-well round-bottom plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.[13]

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate growth medium.[13]

-

Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a growth control (inoculum without drug) and a sterility control (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

Photoactivation: At a designated time during incubation, expose the plates to a light source for a defined period.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Singlet Oxygen Generation Assay

This is a general protocol for the indirect detection of singlet oxygen using a chemical probe.

Materials:

-

This compound solution

-

Singlet oxygen scavenger/probe (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

-

Spectrofluorometer or UV-Vis spectrophotometer

-

Light source for photoactivation

Procedure:

-

Reaction Setup: Prepare a solution containing this compound and the singlet oxygen probe in a suitable solvent.

-

Baseline Measurement: Measure the initial absorbance or fluorescence of the probe.

-

Photoirradiation: Irradiate the solution with light of the appropriate wavelength to excite the this compound.

-

Monitoring: At regular time intervals, measure the decrease in absorbance or fluorescence of the probe, which correlates with its reaction with singlet oxygen.

-

Data Analysis: The rate of probe degradation is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield can be calculated by comparing the rate of degradation to that of a standard photosensitizer with a known quantum yield.

Conclusion

This compound is a promising photosensitizer with potent biological activities stemming from its efficient generation of singlet oxygen upon photoactivation. Its demonstrated cytotoxicity against cancer cells and broad-spectrum antimicrobial activity highlight its potential for development in photodynamic therapy and as a novel antimicrobial agent. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the specific signaling pathways it modulates in different cell types. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other novel photosensitizers.

References

- 1. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]

- 2. mdpi.com [mdpi.com]

- 3. Biodegradation of the Polyketide Toxin Cercosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Photoactivated Cercospora Toxin Cercosporin: Contributions to Plant Disease and Fundamental Biology | Annual Reviews [annualreviews.org]

- 5. Fungal perylenequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Which cell death modality wins the contest for photodynamic therapy of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Perylenequinones: Isolation, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spiedigitallibrary.org [spiedigitallibrary.org]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Fungal Sources of Diacetylcercosporin and Related Perylenequinones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylenequinones are a class of photoactivated polyketide toxins produced by various phytopathogenic fungi. These compounds, notably cercosporin (B1668469) and its derivatives, are of significant interest to the scientific community due to their potent biological activities, including phytotoxicity, antimicrobial properties, and potential applications in photodynamic therapy. This technical guide provides an in-depth overview of the fungal sources of diacetylcercosporin (B10786146) and its precursor, cercosporin, with a focus on the genera Cercospora and Septoria. The guide details the biosynthetic pathways, regulatory networks, quantitative production data, and experimental protocols for the extraction and analysis of these compounds.

Fungal Producers of Cercosporin and its Derivatives

The primary producers of cercosporin are numerous species within the genus Cercospora, a group of ascomycete fungi known to cause leaf spot diseases on a wide range of plants[1][2]. While Cercospora is the most well-documented source, recent studies have identified species in the genus Septoria as producers of acetylated derivatives of cercosporin.

Key Fungal Sources:

-

Cercospora species: Many species in this genus produce cercosporin, including Cercospora kikuchii (the first species from which cercosporin was isolated), Cercospora nicotianae, Cercospora beticola, and Cercospora coffeicola.

-

Septoria pistaciarum: This species is a known producer of (+)-di-O-Acetylcercosporin and (+)-14-O-Acetylcercosporin.

Quantitative Production of Cercosporin

| Fungal Strain | Culture Conditions | Compound | Yield (mg/L) | Reference |

| Cercospora sp. JNU001 | S-7 medium, 11 days, continuous light | Cercosporin | 128.2 | |

| Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04) | 4 days of co-culture | Cercosporin | 984.4 | |

| Cercospora sp. JNU001 (co-cultured with Lysinibacillus sp. B15) | 4 days of co-culture | Cercosporin | 626.3 |

Biosynthesis of Cercosporin

Cercosporin is a polyketide synthesized via a complex enzymatic pathway. The core of the molecule is assembled by a Type I polyketide synthase (PKS). The biosynthetic gene cluster, designated as CTB, has been identified in Cercospora nicotianae.

The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA molecules by the non-reducing polyketide synthase CTB1 to form the key intermediate, nor-toralactone. A series of enzymatic modifications, including oxidative cleavage by the didomain protein CTB3, leads to the formation of the perylenequinone core. The final steps involve the dimerization of two identical phenol (B47542) units to form the symmetric cercosporin molecule.

Biosynthetic Pathway of Cercosporin

References

Antitumor Properties of Cercosporin: A Technical Whitepaper

A comprehensive analysis of the cytotoxic and photodynamic therapeutic potential of Cercosporin, a natural perylenequinone, in oncology.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into the antitumor properties of Diacetylcercosporin yielded limited publicly available data. This document focuses on the extensively studied parent compound, Cercosporin. The findings presented here on Cercosporin may provide a foundational understanding for potential future research into its derivatives, such as this compound.

Executive Summary

Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has demonstrated notable antitumor properties, primarily through its potent photodynamic activity. Upon activation by light, Cercosporin generates reactive oxygen species (ROS), leading to a catastrophic bioenergetic collapse and subsequent cell death in cancer cells. This technical guide provides an in-depth overview of the current understanding of Cercosporin's anticancer effects, detailing its mechanism of action, summarizing quantitative data from in vitro studies, and outlining key experimental protocols. The primary mode of action involves its localization within the mitochondria and endoplasmic reticulum, leading to a shutdown of both cellular respiration and glycolysis upon photoactivation.

Mechanism of Action

Cercosporin exerts its antitumor effects through a dual mechanism: inherent cytotoxicity, which is significantly amplified by photodynamic therapy (PDT).

2.1 Subcellular Localization: In vitro studies have consistently shown that Cercosporin localizes in the mitochondria and the endoplasmic reticulum of tumor cells[1][2]. This specific accumulation is a critical factor in its mechanism of action, as these organelles are central to cellular metabolism and apoptosis signaling.

2.2 Photodynamic Therapy (PDT) and Reactive Oxygen Species (ROS) Production: Cercosporin is a powerful photosensitizer that, upon excitation with light (primarily in the blue-light spectrum around 450-470 nm), efficiently produces singlet oxygen, a highly reactive form of oxygen[1][3]. This production of ROS is the primary driver of its photocytotoxic effects. The generated singlet oxygen indiscriminately damages cellular components, including lipids, proteins, and nucleic acids, leading to widespread cellular damage.

2.3 Induction of Bioenergetic Collapse: A key consequence of Cercosporin-mediated PDT is a rapid and severe disruption of cellular energy metabolism. Metabolic analyses have revealed that Cercosporin PDT instigates a "bioenergetic collapse" characterized by the simultaneous inhibition of both mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR)[1][2]. This dual metabolic inhibition effectively starves the cancer cells of ATP, leading to cell death.

2.4 Apoptosis and Necrosis: The extensive cellular damage and metabolic shutdown induced by Cercosporin PDT can trigger programmed cell death (apoptosis) and unregulated cell death (necrosis). While the precise signaling pathways are still under full elucidation, the involvement of mitochondrial and endoplasmic reticulum stress are key initiating factors. Damage to the mitochondria can lead to the release of pro-apoptotic factors, while extensive membrane damage caused by ROS contributes to necrotic cell death.

Quantitative Data Presentation

The following tables summarize the quantitative data from in vitro studies on the photocytotoxic effects of Cercosporin on various human cancer cell lines.

Table 1: Photodynamic Therapy (PDT) LD50 Values for Cercosporin

| Cell Line | Cancer Type | LD50 (Light Dose in J/cm²) | Cercosporin Concentration (µM) | Incubation Time (hours) |

| T98G | Glioblastoma | ~1.5 | Not Specified | 4 |

| U87 | Glioblastoma | ~3.0 | Not Specified | 4 |

| MCF7 | Breast Adenocarcinoma | ~3.5 | Not Specified | 4 |

Data extracted from Mastrangelopoulou et al., 2019. The study notes that T98G cells showed higher susceptibility due to a three-fold higher uptake of Cercosporin compared to U87 and MCF7 cells.[1]

Signaling Pathways and Logical Relationships

The antitumor action of Cercosporin, particularly through PDT, can be visualized as a cascade of events initiated by light activation and culminating in cell death.

Caption: Cercosporin Photodynamic Therapy Signaling Pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on Cercosporin's antitumor properties.

5.1 Cell Culture and Cercosporin Treatment: Human cancer cell lines such as T98G, U87 (glioblastoma), and MCF7 (breast adenocarcinoma) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight. A stock solution of Cercosporin is prepared in DMSO and diluted to the desired final concentration in the culture medium for cell incubation, typically for 4 hours prior to light exposure[4].

5.2 Photodynamic Therapy (PDT) Protocol: After incubation with Cercosporin, the culture medium is replaced with a clear buffer like PBS. The cells are then irradiated with a light source emitting at the activation wavelength of Cercosporin (e.g., a lamp with fluorescent tubes emitting around 450 nm). The light dose is controlled by adjusting the irradiation time[4].

References

- 1. Cytotoxic and Photocytotoxic Effects of Cercosporin on Human Tumor Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Characterization of the Cercosporin Biosynthetic Pathway in the Fungal Plant Pathogen Cercospora nicotianae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis, necrosis and cell proliferation-inhibition by cyclosporine A in U937 cells (a human monocytic cell line) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diacetylcercosporin: A Technical Guide to its Antiprotozoal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylcercosporin (B10786146), a derivative of the fungal secondary metabolite cercosporin (B1668469), has demonstrated notable in vitro activity against several protozoan parasites of significant medical importance. This technical guide provides a comprehensive overview of the existing data on the antiprotozoal efficacy of this compound, detailing its activity against Plasmodium falciparum and Leishmania donovani. Furthermore, this document outlines the experimental methodologies employed in these assessments and presents a putative mechanism of action. All quantitative data are summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate a deeper understanding of the compound's characteristics and potential for further drug development.

Introduction

Protozoan infections, such as malaria and leishmaniasis, continue to pose a significant global health burden, necessitating the discovery and development of novel therapeutic agents. Natural products and their semi-synthetic derivatives represent a promising avenue for identifying new antiprotozoal leads. This compound, a perylenequinone, is a derivative of cercosporin, a phytotoxin produced by fungi of the genus Cercospora.[1][2][3] While the parent compound, cercosporin, has been studied for its photodynamic and antimicrobial properties, recent investigations have highlighted the antiprotozoal potential of its diacetylated form. This guide consolidates the available scientific information on the anti-parasitic activity of this compound.

Quantitative Antiprotozoal and Cytotoxicity Data

The in vitro efficacy of this compound has been evaluated against the protozoan parasites Plasmodium falciparum and Leishmania donovani. Additionally, its cytotoxic effects on various human cancer cell lines have been assessed to determine its selectivity. The following tables summarize the reported half-maximal inhibitory concentrations (IC50).

Table 1: Antiprotozoal Activity of this compound

| Parasite Species | Strain/Stage | IC50 (µM) | Reference |

| Plasmodium falciparum | D6 (chloroquine-sensitive) | 2.75 | [1][4] |

| Plasmodium falciparum | W2 (chloroquine-resistant) | 1.94 | [1][4] |

| Leishmania donovani | Promastigotes | 3.1 | [1][2][4] |

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Cell Type | IC50 (µM) | Reference |

| SK-MEL | Malignant Melanoma | 4.8 - 8.7 | [1][4] |

| KB | Epidermoid Carcinoma | 4.8 - 8.7 | [1][4] |

| BT549 | Ductal Carcinoma | 4.8 - 8.7 | [1][4] |

| SK-OV-3 | Ovary Carcinoma | 4.8 - 8.7 | [1][4] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above. These protocols are based on established and widely accepted techniques in the field of antiprotozoal drug discovery.

Antiprotozoal Assays

This assay determines the viability of P. falciparum by measuring the activity of the parasite-specific enzyme lactate (B86563) dehydrogenase.

-

Parasite Culture: P. falciparum strains (e.g., D6 and W2) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations.

-

Assay Procedure:

-

Synchronized ring-stage parasites are plated in 96-well microtiter plates at a defined parasitemia and hematocrit.

-

The serially diluted this compound is added to the wells. Control wells containing untreated parasites and uninfected erythrocytes are included.

-

The plates are incubated for 72 hours under the conditions described in step 1.

-

-

pLDH Activity Measurement:

-

Following incubation, the plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release the parasite LDH.

-

A reaction mixture containing Malstat reagent (containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide and apolactate dehydrogenase), NBT (nitroblue tetrazolium), and diaphorase is added to each well.

-

The absorbance is measured at a specific wavelength (e.g., 650 nm) using a microplate reader. The absorbance is proportional to the pLDH activity and, consequently, the number of viable parasites.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This assay assesses the effect of this compound on the viability of the promastigote stage of L. donovani.

-

Parasite Culture: L. donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics at 26°C.

-

Drug Preparation: A stock solution of this compound is prepared in a suitable solvent and serially diluted in culture medium.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

-

The diluted this compound is added to the wells. Pentamidine or amphotericin B are typically used as positive controls.

-

The plates are incubated at 26°C for 72 hours.

-

-

Viability Assessment (e.g., using Resazurin):

-

A solution of resazurin (B115843) is added to each well.

-

The plates are incubated for a further 4-24 hours. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

-

The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

-

-

Data Analysis: IC50 values are determined from the dose-response curves by plotting the percentage of parasite viability against the logarithm of the drug concentration.

Cytotoxicity Assay (Neutral Red Uptake Method)

This assay evaluates the cytotoxicity of this compound against mammalian cell lines by measuring the uptake of the vital dye neutral red by viable cells.

-

Cell Culture: Human cancer cell lines (SK-MEL, KB, BT549, SK-OV-3) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent and serially diluted in culture medium.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing the serially diluted this compound. Doxorubicin is often used as a positive control.

-

The plates are incubated for 48-72 hours.

-

-

Neutral Red Staining:

-

The treatment medium is removed, and the cells are incubated with a medium containing neutral red for approximately 2-3 hours. The dye is taken up and accumulates in the lysosomes of viable cells.

-

The staining medium is removed, and the cells are washed to remove any unincorporated dye.

-

A destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) is added to each well to extract the dye from the lysosomes.

-

-

Data Analysis: The absorbance of the extracted dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 values, representing the concentration that inhibits cell growth by 50%, are calculated from the dose-response curves.

Visualizations

Proposed Mechanism of Action

The antiprotozoal activity of cercosporin and its derivatives is believed to be mediated by the generation of reactive oxygen species (ROS) upon photoactivation. This process leads to oxidative stress and subsequent damage to cellular components.

Caption: Proposed photoactivated mechanism of this compound.

Experimental Workflow for In Vitro Antiprotozoal Screening

The following diagram illustrates a generalized workflow for the in vitro screening of compounds for antiprotozoal activity.

Caption: General workflow for in vitro antiprotozoal screening.

Conclusion

This compound exhibits promising in vitro activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum and against Leishmania donovani promastigotes.[1][2][4] The available cytotoxicity data suggests a degree of selectivity towards the protozoan parasites over mammalian cells. The proposed mechanism of action, involving light-induced generation of reactive oxygen species, presents an interesting avenue for further investigation and potential therapeutic application, particularly in the context of photodynamic therapy for localized infections like cutaneous leishmaniasis. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and detailed mechanism of action of this compound to fully elucidate its potential as a lead compound for the development of new antiprotozoal drugs.

References

The Photodynamic Potential of Diacetylcercosporin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylcercosporin (B10786146), a derivative of the naturally occurring perylenequinone photosensitizer cercosporin, has garnered interest within the scientific community for its potential applications in photodynamic therapy (PDT). This technical guide aims to provide a comprehensive overview of the light-activated properties of this compound, focusing on its photophysical and photochemical characteristics, cellular uptake, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel photosensitizers for therapeutic applications.

Core Photophysical and Photochemical Properties

The efficacy of a photosensitizer in PDT is intrinsically linked to its photophysical and photochemical properties. Upon absorption of light at a specific wavelength, a photosensitizer transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then react with molecular oxygen to produce reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which are responsible for inducing cellular damage.

Quantitative Data Summary

A thorough review of available literature reveals a scarcity of specific quantitative data for this compound. While general principles of perylenequinone photosensitizers are understood, precise values for parameters such as singlet oxygen quantum yield (ΦΔ) and cellular uptake efficiency for this compound are not well-documented in publicly accessible research. The following table is presented as a template for researchers to populate as data becomes available through dedicated experimental investigation.

| Parameter | Value | Experimental Conditions (Solvent, Concentration, etc.) | Reference |

| Molar Extinction Coefficient (ε) | Data not available | ||

| Fluorescence Quantum Yield (Φf) | Data not available | ||

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available | ||

| Cellular Uptake (e.g., IC50, % uptake) | Data not available | ||

| Phototoxicity (e.g., LD50) | Data not available |

Experimental Protocols

Detailed experimental protocols are crucial for the standardized evaluation of photosensitizers. The following sections outline general methodologies that can be adapted for the specific investigation of this compound.

Determination of Singlet Oxygen Quantum Yield

The singlet oxygen quantum yield (ΦΔ) is a critical measure of a photosensitizer's efficiency in generating singlet oxygen. A common method for its determination is the relative method, using a well-characterized standard photosensitizer.

Principle: This method compares the rate of reaction of a singlet oxygen scavenger in the presence of the sample (this compound) and a reference photosensitizer with a known ΦΔ value, under identical irradiation conditions.

Materials:

-

This compound

-

Reference photosensitizer (e.g., Rose Bengal, Methylene Blue)

-

Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF), 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))

-

Spectrophotometer

-

Light source with a specific wavelength for excitation

-

Appropriate solvent (e.g., DMSO, ethanol)

Procedure:

-

Prepare solutions of this compound and the reference photosensitizer with identical optical densities at the excitation wavelength.

-

Add the singlet oxygen scavenger to both solutions.

-

Irradiate both solutions with the light source under constant stirring.

-

Monitor the decrease in absorbance of the scavenger at its characteristic wavelength at regular time intervals.

-

Calculate the rate of scavenger degradation for both the sample and the reference.

-

The singlet oxygen quantum yield of this compound can be calculated using the following formula: ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (I_reference / I_sample) where k is the rate of scavenger degradation and I is the light intensity absorbed by the photosensitizer.

Cellular Uptake Assay

Understanding the extent and kinetics of cellular uptake is essential for evaluating the bioavailability of a photosensitizer at the target site.

Principle: This protocol describes a method to quantify the intracellular accumulation of this compound using spectrophotometry or fluorometry, assuming the compound possesses intrinsic absorbance or fluorescence.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Spectrophotometer or fluorometer

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different incubation times.

-

After incubation, wash the cells thoroughly with cold PBS to remove any extracellular photosensitizer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the absorbance or fluorescence of the cell lysate at the characteristic wavelength of this compound.

-

Generate a standard curve by measuring the absorbance/fluorescence of known concentrations of this compound.

-

Quantify the intracellular concentration of this compound by interpolating the absorbance/fluorescence values of the cell lysates with the standard curve.

-

Normalize the intracellular concentration to the total protein content of the cell lysate.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of PDT are primarily mediated through the induction of apoptosis and necrosis. The specific signaling pathways activated by this compound-mediated PDT require detailed investigation. Based on the known mechanisms of other photosensitizers, it is hypothesized that this compound-induced ROS production leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately culminating in apoptosis.

Experimental Workflow for Apoptosis Induction Analysis

Caption: A generalized workflow for investigating apoptosis induced by this compound-PDT.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: A hypothesized intrinsic pathway of apoptosis initiated by this compound-PDT.

Conclusion and Future Directions

This compound holds promise as a potential photosensitizer for photodynamic therapy. However, a significant gap exists in the literature regarding its specific quantitative photophysical and photochemical properties, as well as its detailed biological interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate and standardize future research in this area. Rigorous investigation is required to fully elucidate the light-activated properties of this compound and to ascertain its therapeutic potential. Future studies should focus on obtaining precise quantitative data for the parameters outlined in this guide, delineating the specific signaling pathways involved in its phototoxic effects, and evaluating its efficacy in preclinical in vivo models. Such efforts will be crucial in determining the clinical translatability of this compound as a novel PDT agent.

Diacetylcercosporin: An In-Depth Technical Guide on Stability and Storage

Disclaimer: Publicly available scientific literature contains limited specific data on the stability and storage conditions of diacetylcercosporin (B10786146). This guide provides a comprehensive summary of the available information, supplemented with data from its closely related parent compound, cercosporin (B1668469), to offer the most thorough guidance possible for researchers, scientists, and drug development professionals.

Overview and Key Stability Considerations

This compound is a derivative of cercosporin, a photosensitive polyketide toxin. The stability of this compound is a critical factor for its handling, storage, and application in research and development. Based on available data and the known properties of the parent compound, the primary factors influencing its stability are light, temperature, and the chemical environment (pH and solvent) .

Storage Recommendations

While detailed quantitative stability data is scarce, general storage guidelines are available from commercial suppliers and safety data sheets.

| Form | Recommended Storage Temperature | Estimated Stability Duration | Additional Recommendations |

| Solid | -20°C | Up to 6 months | Store in a dry, cool, and well-ventilated place. Keep container tightly sealed.[1] |

| Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

Note: These are general recommendations. For critical applications, it is imperative to perform in-house stability assessments under the specific conditions of use.

Physicochemical Properties and Solubility

A Safety Data Sheet (SDS) for this compound indicates the following:

-

Solubility: Soluble in Dimethyl Sulfoxide (DMSO).[1]

-

Appearance: Solid (form not specified).

Insights from Cercosporin Stability

The stability profile of the parent compound, cercosporin, provides valuable qualitative insights into the potential behavior of this compound.

Photosensitivity

Cercosporin is a well-documented photosensitizer, meaning it is activated by light to produce reactive oxygen species. This inherent photosensitivity leads to its degradation upon exposure to light. It is highly probable that this compound shares this characteristic.

Recommendation: All handling and storage of this compound and its solutions should be performed under amber or light-protected conditions to minimize photodegradation.

Thermal Stability

The biosynthesis of cercosporin by fungi is reportedly inhibited at temperatures around 30°C, suggesting a potential for thermal degradation of the molecule at elevated temperatures.

Recommendation: To ensure long-term stability, adhere to the recommended storage temperature of -20°C and avoid prolonged exposure to ambient or higher temperatures.

Degradation Pathways

While the specific chemical degradation pathways of this compound under abiotic stress (e.g., hydrolysis, oxidation) have not been detailed in public literature, studies on cercosporin have identified a biotic degradation pathway.

Certain bacteria have been shown to degrade cercosporin into a non-toxic and light-labile product named xanosporic acid . This suggests that this compound may also be susceptible to microbial degradation.

The logical relationship of this biodegradation can be visualized as follows:

Experimental Protocols for Stability Assessment

Detailed, validated experimental protocols for assessing the stability of this compound are not publicly available. However, a standard approach for evaluating the stability of a novel or uncharacterized compound would involve a forced degradation study .

General Workflow for a Forced Degradation Study

A forced degradation study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and develop stability-indicating analytical methods.

Key Methodologies

-

Analytical Technique: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled with a mass spectrometer (MS/MS) is the preferred method for separating the parent compound from its degradation products and for structural elucidation of the degradants.

-

Stress Conditions (Typical Starting Points):

-

Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: Dry heat (e.g., 80°C) and in solution at elevated temperature.

-

Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines.

-

Conclusion and Future Directions

The stability of this compound is a critical parameter that requires careful consideration, particularly concerning its sensitivity to light and temperature. The current publicly available data is insufficient to provide a comprehensive quantitative stability profile. For any application in a regulated environment or for long-term research studies, it is strongly recommended that a formal stability study be conducted. Future research should focus on:

-

Performing comprehensive forced degradation studies to identify degradation products and pathways.

-

Developing and validating a stability-indicating analytical method for accurate quantification.

-

Determining the degradation kinetics under various storage conditions to establish a definitive shelf-life.

This will not only ensure the quality and reliability of research data but also be a prerequisite for any potential therapeutic development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Diacetylcercosporin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylcercosporin (B10786146) is a fungal secondary metabolite with potential biological activities that warrant investigation. These application notes provide detailed protocols for preliminary in vitro evaluation of this compound, focusing on cytotoxicity and potential enzyme inhibition. The following protocols are adaptable templates and should be optimized for specific cell lines and target enzymes.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison. Below are template tables for presenting typical results.

Table 1: Cytotoxicity of this compound (Example Data)

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |

| HeLa | MTT | 24 | 75.2 |

| HeLa | MTT | 48 | 48.9 |

| A549 | MTT | 48 | 62.5 |

| Jurkat | LDH | 24 | 110.8 |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Enzyme Inhibition by this compound (Example Data)

| Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) | Inhibition Type |

| Acetylcholinesterase | Colorimetric | Acetylthiocholine (B1193921) | 25.6 | Competitive |

| Lipase | Fluorometric | 4-Methylumbelliferyl Oleate | > 200 | Not Determined |

Experimental Protocols

Cytotoxicity Assays